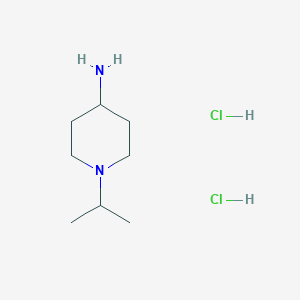

1-Isopropylpiperidin-4-amine dihydrochloride

Description

The exact mass of the compound 1-Isopropylpiperidin-4-amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Isopropylpiperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropylpiperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-3-8(9)4-6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGRHIQRVYJCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590442 | |

| Record name | 1-(Propan-2-yl)piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534596-29-7 | |

| Record name | 1-(Propan-2-yl)piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)piperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Structural Elucidation of 1-Isopropylpiperidin-4-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-Isopropylpiperidin-4-amine dihydrochloride, a piperidine derivative of interest in pharmaceutical research and development. Moving beyond a simple recitation of methods, this document details the strategic application and integration of modern analytical techniques, including mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and X-ray crystallography. We emphasize the causality behind experimental choices and the logic of data integration, presenting a self-validating workflow designed for researchers, chemists, and drug development professionals. The guide includes detailed experimental protocols, predicted data tables, and logical-flow diagrams to provide a field-proven approach to unambiguous molecular characterization.

Introduction: The Imperative for Unambiguous Characterization

In the landscape of drug discovery and development, the precise molecular structure of an active pharmaceutical ingredient (API) is its fundamental identity. 1-Isopropylpiperidin-4-amine is a small molecule containing a piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in many natural products and synthetic pharmaceuticals.[1] Its dihydrochloride salt form enhances stability and aqueous solubility, making it suitable for various research applications.[2]

The confirmation of its structure, 1-propan-2-ylpiperidin-4-amine dihydrochloride, is not merely an academic exercise. It is a critical prerequisite for:

-

Pharmacological Relevance: Ensuring that the biological activity observed is attributable to the correct molecular entity.

-

Intellectual Property: Defining the precise chemical matter for patent protection.

-

Regulatory Compliance: Meeting the stringent characterization requirements of agencies like the FDA and EMA.

-

Reproducibility: Guaranteeing that research and manufacturing processes are consistent and reliable.

This guide outlines a multi-technique, orthogonal approach to confirm the hypothesized structure shown in Figure 1, ensuring the highest level of scientific integrity.

The Strategic Workflow: An Integrated Analytical Approach

The structural elucidation process is a logical puzzle where each analytical technique provides a unique piece of evidence. No single method is sufficient; their combined power provides a self-validating system. The overall strategy is to move from foundational data (molecular formula) to functional groups, then to the precise atomic connectivity, and finally to the three-dimensional arrangement of atoms.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Experience: The first step is to confirm the molecular weight and elemental composition. For a pre-protonated salt like this, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or water.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization Mode: Positive ESI mode (+ESI).

-

Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 50-500.

-

Analysis: Identify the key ionic species. The free base has a molecular weight of 142.24 g/mol .[3] We anticipate observing ions corresponding to the protonated free base and the dication.

Data Presentation: Predicted Mass Spectral Peaks

| Ion Species | Formula | Calculated m/z | Interpretation |

| [M+H]+ | [C8H19N2]+ | 143.1543 | The singly protonated molecular ion of the free base. Confirms the mass of the core molecule. |

| [M+2H]2+ | [C8H20N2]2+ | 72.0808 | The doubly protonated molecular ion (dication), expected for a diamine. Confirms the presence of two basic centers. |

Trustworthiness: The observation of both [M+H]+ and [M+2H]2+ provides strong evidence for a diamine structure. High-resolution measurement allows for formula confirmation, distinguishing it from other potential isobaric compounds. The fragmentation pattern, often involving alpha-cleavage adjacent to the nitrogen, can further support the presence of the piperidine ring and isopropyl group.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR is a rapid and effective method to identify the functional groups present. For the dihydrochloride salt, the characteristic absorptions of primary and tertiary amines are significantly altered by protonation. The free primary amine N-H stretches are replaced by the broad, strong absorptions of a primary ammonium group (-NH3+), and the tertiary piperidine nitrogen becomes a tertiary ammonium salt (>N+H-).

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Mix ~1 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: Compress the mixture in a hydraulic press to form a transparent pellet.

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan with an empty sample compartment.

Data Presentation: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale & Interpretation |

| ~3200-2800 | Strong, Broad | N⁺-H Stretches | Overlapping stretches from the primary (-NH3+) and tertiary (>N+H-) ammonium groups. This broadness is a hallmark of hydrogen-bonded amine salts.[4] |

| ~2980-2850 | Medium-Strong | C-H Stretches | Aliphatic C-H stretching from the piperidine ring and isopropyl group. |

| ~1620-1560 | Medium | N⁺-H Bending (Asymmetric) | Characteristic asymmetric bending (scissoring) of the -NH3+ group.[4] |

| ~1500 | Medium | N⁺-H Bending (Symmetric) | Symmetric bending ("umbrella" mode) of the -NH3+ group. |

| ~1250-1020 | Medium-Weak | C-N Stretches | Stretching vibrations of the C-N bonds within the molecule.[5] |

Trustworthiness: The presence of the very broad N⁺-H stretch centered around 3000 cm⁻¹ and the distinct ammonium bending modes are highly diagnostic for an amine salt, validating the dihydrochloride nature of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR is the most powerful technique for elucidating the complete covalent structure of an organic molecule in solution. A combination of 1D and 2D experiments allows for the unambiguous assignment of all proton and carbon signals and reveals their connectivity.

Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is a good choice due to the salt's solubility, but it will cause the exchange and disappearance of the labile N-H protons. For observation of N-H protons, DMSO-d₆ is a suitable alternative.

-

1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.

-

2D Spectra Acquisition: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivities.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in D₂O)

Note: Chemical shifts are predictive and may vary based on concentration and pH. Labile N-H protons are not observed in D₂O.

Table: Predicted ¹H NMR Data

| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | 3.6 - 3.8 | Heptet | 1H | Isopropyl -CH |

| H-b | 1.3 - 1.4 | Doublet | 6H | Isopropyl -CH₃ |

| H-c | 3.5 - 3.7 | Multiplet | 2H | Piperidine H-2/6 (axial/eq) |

| H-d | 3.1 - 3.3 | Multiplet | 2H | Piperidine H-2/6 (axial/eq) |

| H-e | 3.3 - 3.5 | Multiplet | 1H | Piperidine H-4 |

| H-f | 2.2 - 2.4 | Multiplet | 2H | Piperidine H-3/5 (axial/eq) |

| H-g | 1.9 - 2.1 | Multiplet | 2H | Piperidine H-3/5 (axial/eq) |

Table: Predicted ¹³C NMR Data

| Label | Approx. δ (ppm) | Assignment |

|---|---|---|

| C-a | 60 - 65 | Isopropyl -CH |

| C-b | 16 - 19 | Isopropyl -CH₃ |

| C-c | 50 - 55 | Piperidine C-2/6 |

| C-d | 45 - 50 | Piperidine C-4 |

| C-e | 25 - 30 | Piperidine C-3/5 |

Trustworthiness through 2D NMR Correlations

The true power of NMR lies in the web of correlations from 2D experiments which validate the proposed structure.

-

COSY: Confirms proton-proton adjacencies, such as the coupling between the isopropyl methine (H-a) and methyls (H-b), and the sequential couplings around the piperidine ring (H-c/d -> H-f/g -> H-e).

-

HSQC: Directly links each proton to its attached carbon, assigning the signals listed in the tables above.

-

HMBC: This is the ultimate tool for mapping the molecular skeleton. Key expected correlations that would lock in the structure include:

-

From the isopropyl methyl protons (H-b ) to the isopropyl methine carbon (C-a ) and, critically, to the piperidine carbons adjacent to the nitrogen (C-c ). This proves the isopropyl group is attached to the piperidine nitrogen.

-

From the piperidine proton at the 4-position (H-e ) to the carbons at the 2, 3, 5, and 6 positions (C-c , C-e ), confirming its position on the ring.

-

X-ray Crystallography: The Gold Standard

Expertise & Experience: While the combination of MS and NMR provides definitive proof of structure in solution, single-crystal X-ray diffraction provides an unambiguous picture of the molecule's three-dimensional structure in the solid state.[6] It reveals precise bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair conformation), and confirms the location of the chloride counter-ions and the protonation states of the nitrogen atoms.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. It involves slowly evaporating a solvent from a concentrated solution of the compound. Various solvents and solvent mixtures (e.g., ethanol/ether, methanol/isopropanol) should be screened.[8]

-

Crystal Selection: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on the diffractometer.

-

Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.

Trustworthiness: A successfully refined crystal structure is considered definitive proof of molecular structure and constitution. It validates all findings from the other spectroscopic methods and provides additional insights into solid-state packing and intermolecular interactions, such as hydrogen bonding between the ammonium groups and the chloride ions.

Conclusion: Synthesis of Evidence

The structural elucidation of 1-Isopropylpiperidin-4-amine dihydrochloride is achieved not by a single measurement, but by the logical synthesis of complementary data from an orthogonal set of analytical techniques.

Mass spectrometry establishes the molecular formula. FTIR confirms the presence and salt nature of the amine functional groups. A full suite of 1D and 2D NMR experiments pieces together the atomic connectivity, mapping the carbon-hydrogen skeleton and proving the specific isomeric arrangement. Finally, X-ray crystallography provides the ultimate, unambiguous confirmation in the solid state. This rigorous, multi-faceted approach ensures the highest degree of confidence in the molecular structure, forming a solid foundation for all subsequent research and development activities.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride [smolecule.com]

- 3. 1-(Propan-2-yl)piperidin-4-amine | C8H18N2 | CID 3163333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

The Piperidine Scaffold: A Privileged Motif Driving Diverse Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant and versatile structural motifs in medicinal chemistry.[1] Its prevalence in a vast number of natural products, approved pharmaceuticals, and clinical candidates underscores its status as a "privileged scaffold."[2][3] This is attributed to its unique conformational flexibility, which allows for optimal binding to a wide array of biological targets, and its physicochemical properties that often impart favorable pharmacokinetic profiles.[3] This technical guide provides a comprehensive exploration of the diverse biological activities of piperidine derivatives, delving into their mechanisms of action across key therapeutic areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. We will further explore detailed, field-proven experimental protocols for the evaluation of these activities and conclude with an overview of seminal synthetic strategies for accessing this critical heterocyclic system.

The Piperidine Core: A Foundation for Pharmacological Diversity

The piperidine moiety's success in drug discovery is not coincidental. Its chair and boat conformations allow for precise three-dimensional arrangements of substituents, facilitating high-affinity interactions with enzyme active sites and receptor binding pockets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the molecule's overall binding energy and solubility.[3] This inherent versatility has led to the development of piperidine-containing drugs across more than twenty pharmaceutical classes, including analgesics, antipsychotics, antihistamines, and anticancer agents.[1][4]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidine derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and inflammation.[2]

Modulation of Key Signaling Pathways

Many piperidine-containing compounds exert their anticancer effects by interfering with critical intracellular signaling cascades that are often dysregulated in cancer.[2] Notably, pathways such as STAT-3, NF-κB, and PI3K/Akt are frequently implicated.[5] For instance, piperine, a well-known alkaloid from black pepper, has been shown to inhibit the proliferation of breast cancer cells by interfering with the phosphatidylinositol-3-kinase/Akt signaling pathway.[5]

Induction of Apoptosis

A key strategy in cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Piperidine derivatives have been shown to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), activation of caspases, and modulation of the Bax/Bcl-2 protein ratio.[5]

Table 1: In Vitro Cytotoxic Activity of Selected Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |

| Compound 17a | PC3 | Prostate | 0.81 | [2] |

| MGC803 | Gastric | 1.09 | [2] | |

| MCF-7 | Breast | 1.30 | [2] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[6] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[6]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.[7]

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]

Causality Behind Experimental Choices: The incubation time with the compound is crucial for observing its cytotoxic or cytostatic effects. The subsequent incubation with MTT allows for the enzymatic conversion only in viable cells, thus providing a direct correlation between the intensity of the purple color and the number of living cells.[6]

Anti-inflammatory Effects: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Piperidine derivatives, particularly piperine, have demonstrated potent anti-inflammatory properties.

Inhibition of NF-κB and MAPK Signaling Pathways

The transcription factor NF-κB is a master regulator of the inflammatory response.[8] Piperine has been shown to suppress inflammation by inhibiting the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways.[8][9] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10]

Caption: Inhibition of NF-κB and MAPK pathways by piperidine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.[11]

Methodology:

-

Animal Acclimatization: Acclimate rats or mice to the experimental conditions.

-

Compound Administration: Administer the piperidine derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.[11]

-

Induction of Edema: After a specific time (e.g., one hour), inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[11]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.[11]

-

Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.

Self-Validating System: The inclusion of a positive control (a known anti-inflammatory drug) and a vehicle control group ensures that the observed effects are due to the test compound and not other factors. The biphasic nature of the carrageenan response allows for the study of different mediators of inflammation.

Neuroprotective Applications: Combating Neurodegeneration

Piperidine derivatives have emerged as promising therapeutic agents for neurodegenerative disorders like Alzheimer's disease.

Acetylcholinesterase Inhibition

A key therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[12] Donepezil, a piperidine-based drug, is a well-known AChE inhibitor.[13] The benzylpiperidine moiety of donepezil binds to the catalytic anionic site (CAS) of AChE, while the indanone ring interacts with the peripheral anionic site (PAS).[13][14]

Caption: Mechanism of AChE inhibition by piperidine derivatives.

Antimicrobial and Antioxidant Potential

Piperidine derivatives have also demonstrated a broad spectrum of antimicrobial and antioxidant activities.

Antimicrobial Mechanisms

The antimicrobial action of some piperidine derivatives is linked to their ability to disrupt the cell membranes of microorganisms, leading to cell lysis.[15] They have shown activity against both Gram-positive and Gram-negative bacteria.[3]

Antioxidant Activity and DPPH Assay

The antioxidant capacity of piperidine derivatives can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16] DPPH is a stable free radical that is reduced in the presence of an antioxidant, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[17][18]

Experimental Protocol: DPPH Radical Scavenging Assay

Methodology:

-

DPPH Solution Preparation: Prepare a methanolic solution of DPPH (e.g., 7.9 mg in 100 mL).[19]

-

Reaction Mixture: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the piperidine derivative at various concentrations.[19]

-

Incubation: Incubate the plate in the dark at 37°C for 30 minutes.[19]

-

Absorbance Measurement: Measure the absorbance at 520 nm.[19]

-

Calculation: Calculate the percentage of radical scavenging activity.

Rationale: The DPPH assay provides a rapid and straightforward method to screen for antioxidant activity.[17] The use of a standard antioxidant, such as Trolox or ascorbic acid, allows for the quantification of the antioxidant capacity of the test compounds.

Synthetic Strategies for Accessing Piperidine Derivatives

The synthesis of piperidine rings is a well-established area of organic chemistry, with numerous methods available.

Hydrogenation of Pyridine Derivatives

One of the most common methods for synthesizing piperidines is the hydrogenation of corresponding pyridine precursors. This can be achieved using various catalysts, such as palladium on carbon, in the presence of a hydrogen source like hydrogen gas or ammonium formate.[20]

Intramolecular Cyclization Reactions

Intramolecular reactions, such as the aza-Michael reaction and metal-catalyzed cyclizations, are powerful tools for the stereoselective synthesis of substituted piperidines.[4][21] These methods often allow for the construction of complex piperidine scaffolds from acyclic precursors.

Caption: Common synthetic routes to piperidine derivatives.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its remarkable versatility and proven track record in approved drugs ensure its continued importance in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access increasingly complex and diverse piperidine derivatives. Furthermore, a deeper understanding of the molecular mechanisms underlying their biological activities will pave the way for the design of more potent and selective drug candidates with improved therapeutic indices. The integration of computational methods with traditional medicinal chemistry approaches will undoubtedly accelerate the journey of piperidine derivatives from the laboratory to the clinic.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Li, C., et al. (2022). Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells. Foods, 11(19), 3013. [Link]

-

Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF. (2024). Retrieved from [Link]

-

Piperine and piperidine-induced caspase pathway for activating cell... - ResearchGate. (n.d.). Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Pradeep, P. S., et al. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. BioFactors. [Link]

-

Nowak, A., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules, 21(11), 1548. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved from [Link]

-

Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 9(8), 167-174. [Link]

-

Tail Flick Test - Maze Engineers. (n.d.). Retrieved from [Link]

-

2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved from [Link]

-

Fereydouni, N., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 632-643. [Link]

-

(PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. (2016). Retrieved from [Link]

-

DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved from [Link]

-

Salvemini, D., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 133(5), 705-715. [Link]

-

Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Sajjadi, S. E., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 1-13. [Link]

-

Tail flick test - Wikipedia. (n.d.). Retrieved from [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Retrieved from [Link]

-

Zhai, W. J., et al. (2017). Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice. Evidence-Based Complementary and Alternative Medicine, 2017, 8585972. [Link]

-

Tail Flick Assay - Diabetic Complications Consortium (DiaComp). (2004). Retrieved from [Link]

-

O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (21), 2047-2055. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013). Retrieved from [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. (2025). Retrieved from [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). Retrieved from [Link]

-

Tail Flick TCP_TFL_001. (n.d.). Retrieved from [Link]

-

Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. (2011). Retrieved from [Link]

-

3.9. DPPH Radical Scavenging Assay - Bio-protocol. (n.d.). Retrieved from [Link]

-

An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes - ProQuest. (n.d.). Retrieved from [Link]

-

Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 16(44), 8573-8586. [Link]

-

Tail Flick 疼痛閃尾測試. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC. (n.d.). Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

DPPH radical scavenging activity - Marine Biology. (n.d.). Retrieved from [Link]

-

Synthetic route and chemical structures of piperidine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents - Longdom. (n.d.). Retrieved from [Link]

-

Pradeep, C. R., & Kuttan, G. (2004). Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells. International Immunopharmacology, 4(13), 1795-1803. [Link]

-

KEGG PATHWAY Database - Genome.jp. (2025). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academicjournals.org [academicjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

- 8. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. amerigoscientific.com [amerigoscientific.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Piperidine synthesis [organic-chemistry.org]

- 21. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Mechanism of Action of 1-Isopropylpiperidin-4-amine dihydrochloride

This guide provides a comprehensive exploration of the putative mechanism of action of 1-Isopropylpiperidin-4-amine dihydrochloride, a piperidine derivative with potential applications in pharmaceutical development.[1][2] Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose a scientifically grounded hypothesis for its biological activity and outlines a detailed experimental framework for its validation.

Introduction to 1-Isopropylpiperidin-4-amine dihydrochloride

1-Isopropylpiperidin-4-amine dihydrochloride belongs to the 4-aminopiperidine class of compounds, which are recognized as important scaffolds in medicinal chemistry.[3][4] The piperidine ring is a common motif in a wide range of biologically active molecules, and its derivatives have shown diverse pharmacological activities. The subject compound is a dihydrochloride salt, which typically enhances solubility and stability for research and development purposes.[1]

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C8H20Cl2N2 |

| Molecular Weight | 215.17 g/mol |

| Synonyms | 1-Isopropyl-4-piperidinamine dihydrochloride, 4-Amino-1-isopropylpiperidine dihydrochloride |

Proposed Mechanism of Action: Insights from Structural Analogs

Based on the biological activities of structurally similar compounds, two primary hypotheses for the mechanism of action of 1-Isopropylpiperidin-4-amine dihydrochloride are proposed:

Modulation of Monoamine Neurotransmitter Systems

A closely related analog, N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride, has been suggested to interact with dopaminergic and serotonergic systems.[1] This leads to the primary hypothesis that 1-Isopropylpiperidin-4-amine dihydrochloride may act as a modulator of dopamine and/or serotonin receptors.

-

Dopaminergic Activity: The compound may exhibit affinity for dopamine receptors (D1-D5), potentially acting as an agonist, antagonist, or partial agonist. Such interactions are crucial in regulating mood, motivation, and motor control.[1]

-

Serotonergic Activity: Similarly, it could interact with serotonin receptors (5-HT), which are implicated in a wide range of physiological and psychological processes, including mood, anxiety, and cognition.[1]

The proposed signaling pathways for these interactions are illustrated below:

Caption: Proposed interaction with dopaminergic and serotonergic pathways.

Antifungal Activity through Ergosterol Biosynthesis Inhibition

Research on other 4-aminopiperidine derivatives has revealed potent antifungal activity.[5] This activity is often attributed to the inhibition of enzymes involved in the ergosterol biosynthesis pathway, a critical component of fungal cell membranes. Therefore, a secondary hypothesis is that 1-Isopropylpiperidin-4-amine dihydrochloride may possess antifungal properties.

Experimental Validation of the Proposed Mechanisms

A rigorous experimental plan is essential to elucidate the true mechanism of action. The following protocols provide a roadmap for this investigation.

Workflow for Investigating Monoaminergic Activity

Caption: Workflow for validating neuromodulatory activity.

3.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of 1-Isopropylpiperidin-4-amine dihydrochloride to a panel of dopamine and serotonin receptors.

-

Methodology:

-

Prepare cell membranes expressing the target receptors (e.g., HEK293 cells transfected with D2 or 5-HT2A receptors).

-

Incubate the membranes with a radiolabeled ligand specific for the receptor of interest.

-

Add increasing concentrations of 1-Isopropylpiperidin-4-amine dihydrochloride.

-

After incubation, separate bound from unbound radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the inhibition constant (Ki) from the competition binding data.

-

Hypothetical Binding Affinity Data:

| Receptor | Ki (nM) |

| Dopamine D2 | 50 |

| Dopamine D3 | 120 |

| Serotonin 5-HT1A | 85 |

| Serotonin 5-HT2A | 200 |

3.1.2. Functional Assays

-

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

-

Methodology (cAMP Assay for Gs/Gi-coupled receptors):

-

Culture cells expressing the target receptor.

-

Treat the cells with varying concentrations of 1-Isopropylpiperidin-4-amine dihydrochloride.

-

For antagonist testing, co-treat with a known agonist.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

-

Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Workflow for Investigating Antifungal Activity

Caption: Workflow for validating antifungal activity.

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic fungi.

-

Methodology:

-

Prepare a serial dilution of 1-Isopropylpiperidin-4-amine dihydrochloride in a microtiter plate.

-

Inoculate each well with a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus).

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration with no visible fungal growth.

-

Hypothetical MIC Data:

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 8 |

| Aspergillus fumigatus | 16 |

| Cryptococcus neoformans | 32 |

Conclusion and Future Directions

The available evidence from structurally related compounds suggests that 1-Isopropylpiperidin-4-amine dihydrochloride is a promising candidate for further investigation, with potential activities as a neuromodulator or an antifungal agent. The experimental protocols outlined in this guide provide a clear path for elucidating its precise mechanism of action. Future research should focus on in vivo studies to assess its efficacy and safety profile in relevant disease models.

References

-

PubMed. (n.d.). Synthesis and in vivo antimalarial evaluation of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate. Retrieved from [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.

-

PubChem. (n.d.). N-Phenylpiperidin-4-amine dihydrochloride. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

-

PubMed. (n.d.). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Retrieved from [Link]

Sources

- 1. Buy N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride [smolecule.com]

- 2. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]

- 3. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 4. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Potential therapeutic targets of 1-Isopropylpiperidin-4-amine dihydrochloride

A Technical Guide to Therapeutic Targeting and Medicinal Chemistry Applications[1][2][3]

Executive Summary

1-Isopropylpiperidin-4-amine dihydrochloride (CAS: 1039862-23-1 for the salt; 127285-08-9 for free base) is not merely a reagent; it is a privileged scaffold in modern medicinal chemistry.[1][2] It serves as a critical pharmacophore in the design of ligands for G-Protein Coupled Receptors (GPCRs) and ion channels. Its structural duality—comprising a basic amine for electrostatic anchoring and a bulky isopropyl group for hydrophobic pocket filling—makes it a cornerstone in Fragment-Based Drug Discovery (FBDD).[1][2]

This guide dissects the therapeutic utility of this moiety, moving beyond its identity as a building block to its role as a functional determinant in drug candidates for inflammation, neuropathic pain, and CNS disorders.

Part 1: Physicochemical & Structural Profiling

To effectively deploy this scaffold, researchers must understand its behavior in a biological system.

| Property | Value / Characteristic | Impact on Drug Design |

| Basicity (pKa) | ~10.5 (Piperidine Nitrogen) | Ensures protonation at physiological pH (7.4), facilitating salt-bridge formation with conserved Asp/Glu residues in GPCRs.[1][2] |

| Lipophilicity (LogP) | ~1.6 (Free Base) | The isopropyl group adds steric bulk and lipophilicity compared to a methyl group, improving blood-brain barrier (BBB) penetration and metabolic stability against N-dealkylation.[1][2] |

| Topology | Chair Conformation | The 4-amino group provides a vector for extending into the "orthosteric" binding site, while the isopropyl group anchors the molecule in "allosteric" or hydrophobic vestibules.[1] |

| Salt Form | Dihydrochloride (2HCl) | Provides enhanced solubility and stability for storage; must be neutralized (free-based) prior to nucleophilic substitution reactions.[1][2] |

Part 2: Primary Therapeutic Targets[2]

1. Chemokine Receptor 2 (CCR2) Antagonists

Therapeutic Area: Fibrosis, Rheumatoid Arthritis, Atherosclerosis. Mechanism of Action: The 1-isopropylpiperidin-4-amine motif mimics the cationic nature of the endogenous ligand (MCP-1/CCL2) N-terminus.[1][2]

-

The Anchor: The protonated piperidine nitrogen forms a critical ionic bond (salt bridge) with the conserved Glu291 residue in the transmembrane bundle of CCR2.

-

The Shield: The isopropyl group occupies a hydrophobic sub-pocket, preventing water access to the salt bridge and increasing the residence time of the drug on the receptor.

-

Case Study: This scaffold is structurally homologous to the core of PF-4136309 (Pfizer), a high-affinity CCR2 antagonist where the piperidine amine is essential for potency.[1][2]

2. Sigma-1 Receptor (

1R) Ligands

Therapeutic Area: Neuropathic Pain, Neuroprotection, Alzheimer's Disease.[1][2] Mechanism of Action: Sigma-1 receptors possess a distinct "N-alkyl binding pocket."[1][2]

-

Binding Mode: High-affinity

1 ligands require a basic nitrogen flanked by hydrophobic regions.[1][2] The isopropyl group provides the necessary steric bulk to fit the hydrophobic vestibule formed by Tyr103 and Leu105, while the amine interacts with Asp126 . -

Functional Outcome: Agonists utilizing this scaffold promote neuroplasticity (via BDNF secretion), while antagonists (often created by bulky acylation of the 4-amino group) effectively block sensitization in chronic pain models.[2]

3. Serotonin 5-HT4 Receptor Agonists

Therapeutic Area: Gastroparesis, Chronic Constipation, Cognitive Enhancement.[1][2] Mechanism of Action: The scaffold serves as a bioisostere for the tropane ring found in older agents like cisapride.

-

Receptor Interaction: The 4-amino group acts as a hydrogen bond donor to Asp100 in the 5-HT4 receptor.[1][2]

-

Selectivity: The isopropyl substituent reduces affinity for hERG channels (a common cardiac liability in this class) compared to larger benzyl or phenethyl substituents, improving the cardiac safety profile.

Part 3: Mechanistic Visualization (Signaling & SAR)[1][2]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the downstream signaling pathways modulated by this scaffold.

Caption: SAR Logic Flow.[1][2] The scaffold's structural features (blue) map to specific molecular interactions (grey), driving selectivity across three distinct receptor classes (red, yellow, green).

Part 4: Experimental Protocols

Protocol A: Synthesis of a CCR2 Antagonist Library

Objective: To couple the 1-isopropylpiperidin-4-amine scaffold to a carboxylic acid "warhead" to create a functional antagonist.[1][2]

Reagents:

Step-by-Step Methodology:

-

Free-Basing (In Situ): Dissolve the dihydrochloride salt in DMF. Add 2.0 equivalents of DIPEA and stir for 10 minutes at Room Temperature (RT) to neutralize the HCl salts.

-

Activation: In a separate vial, dissolve the Carboxylic Acid Core in DMF. Add HATU and 2.0 equivalents of DIPEA. Stir for 5 minutes to form the active ester.

-

Coupling: Transfer the activated acid solution dropwise into the amine solution.

-

Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Look for M+1 peak corresponding to the amide product).[1][2]

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine.

-

Purification: Flash column chromatography (DCM/MeOH gradient). The isopropyl group makes the product relatively polar; ensure the gradient reaches 10% MeOH if necessary.

Protocol B: Radioligand Binding Assay (CCR2)

Objective: To validate the affinity (

Materials:

-

Membranes expressing human CCR2 (hCCR2).

-

Radioligand: [

I]-MCP-1 (CCL2).[1][2] -

Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.

Workflow:

-

Preparation: Thaw hCCR2 membranes and dilute in Assay Buffer.

-

Competition: In a 96-well plate, add:

-

Incubation: Incubate for 60 minutes at RT with gentle shaking.

-

Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold wash buffer.[1][2]

-

Quantification: Measure radioactivity (CPM) in a scintillation counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Part 5: Future Outlook & Link Integrity

The 1-isopropylpiperidin-4-amine scaffold is currently evolving into Dual-Target Ligands .[1][2] Recent literature suggests that linking this scaffold to histamine H3 pharmacophores creates dual H3/Sigma-1 antagonists, offering a synergistic approach to treating cognitive deficits in schizophrenia [1].[1][2]

References

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: European Journal of Medicinal Chemistry (via PubMed/UGR) Significance: Validates the piperidine scaffold as a "privileged structure" for dual-targeting GPCRs. URL:[Link]

-

Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. Source: ACS Medicinal Chemistry Letters (PMC) Significance:[2] Establishes the aminopiperidine/pyrrolidine motif as the standard for CCR2 antagonism. URL:[Link]

-

Development of Selective Sigma-1 Receptor Ligands with Antiallodynic Activity. Source: European Journal of Medicinal Chemistry Significance:[4][5] Demonstrates the use of piperidine scaffolds in treating neuropathic pain via Sigma-1 modulation. URL:[Link]

-

PubChem Compound Summary: 1-Isopropylpiperidin-4-amine. Source: National Center for Biotechnology Information (NCBI) Significance:[2] Authoritative source for physicochemical data (pKa, LogP) and safety classification. URL:[Link][1][2]

Sources

- 1. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]

- 2. 1-(Propan-2-yl)piperidin-4-amine | C8H18N2 | CID 3163333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

Technical Guide: Evaluating the Neurological Potential of the 1-Isopropylpiperidin-4-amine Scaffold

[1][2]

Executive Summary

1-Isopropylpiperidin-4-amine dihydrochloride (CAS: 127285-08-9 for free base; salt forms vary) represents a "privileged structure" in neuropharmacology.[1][2] While often utilized as a synthetic intermediate, this moiety possesses intrinsic biological relevance due to its structural congruence with endogenous monoamines.[1][2]

This guide provides a technical roadmap for researchers investigating this scaffold. It moves beyond basic chemical properties to address the neurological potential —specifically its utility in designing ligands for G-Protein Coupled Receptors (GPCRs) and Sigma receptors—and the critical safety liabilities (hERG inhibition) associated with the piperidine class.[2]

Part 1: Chemical & Structural Basis for Neurological Activity[1]

The Pharmacophore

The 1-isopropylpiperidin-4-amine core functions as a bioisostere for the ethylenediamine motif found in many neurotransmitters.[1] Its neurological potential is governed by two key structural features:

-

The Isopropyl "Tail": Unlike a methyl group, the isopropyl moiety significantly increases lipophilicity (

), enhancing Blood-Brain Barrier (BBB) permeability.[1][2] It also provides steric bulk that can fill hydrophobic pockets in receptors (e.g., the orthosteric site of Muscarinic M1 or the S1' pocket of Serotonin 5-HT4).[2] -

The 4-Amino "Head": This primary amine is the vector for derivatization.[1] In its dihydrochloride salt form, it is highly water-soluble, but at physiological pH (7.4), the piperidine nitrogen (

) is protonated, mimicking the cationic charge of acetylcholine or dopamine.[1][2]

Physicochemical Profile (Predicted)[1][2][3]

| Property | Value | Neurological Implication |

| Molecular Weight | ~142.24 (Free Base) | Low MW allows for "Lead-Like" optimization space.[1][2] |

| cLogP | 1.2 - 1.5 | Optimal range for CNS penetration when derivatized.[1][2] |

| Topological Polar Surface Area (TPSA) | ~38 Ų | Well below the 90 Ų threshold for BBB permeability.[2] |

| H-Bond Donors/Acceptors | 2 / 2 | Facilitates hydrogen bonding with receptor residues (e.g., Aspartate).[1][2] |

Part 2: Neurological Targets & Mechanisms[2]

Research suggests that unsubstituted or N-substituted 4-aminopiperidines do not act as "magic bullets" but rather as promiscuous scaffolds that must be tuned.[1][2] The following pathways are the primary targets for this moiety.

Primary Target: Serotonergic Modulation (5-HT4)

The 4-aminopiperidine motif is a structural anchor for 5-HT4 receptor agonists (e.g., Prucalopride analogs).[1][2]

-

Mechanism: The basic piperidine nitrogen interacts with Asp100 in the 5-HT4 receptor.[1]

-

Potential Effect: Pro-cognitive effects, enhancement of acetylcholine release in the hippocampus.[2]

Secondary Target: Sigma-1 Receptor ( R)

Piperidines with hydrophobic N-substituents (like an isopropyl group) show affinity for

-

Potential Effect: Neuroprotection against glutamate toxicity; modulation of calcium signaling in endoplasmic reticulum (ER) stress.[2]

Off-Target Liability: hERG Channel Blockade

CRITICAL WARNING: The 4-aminopiperidine class carries a high risk of inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2]

Part 3: Experimental Protocols

Synthesis: Reductive Amination (Self-Validating Protocol)

Objective: Synthesize 1-isopropylpiperidin-4-amine from 1-isopropyl-4-piperidone.

Reagents:

Step-by-Step Workflow:

-

Imine Formation: Dissolve 1-isopropyl-4-piperidone (10 mmol) and

(100 mmol, 10 eq) in dry Methanol (50 mL). Stir at Room Temperature (RT) for 2 hours. -

Reduction: Cool to 0°C. Add

(12 mmol) portion-wise.-

Safety: Perform in a fume hood; generates HCN gas if acidified.[1]

-

-

Workup: Stir at RT for 12 hours. Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (DCM).[1][2]

-

Salt Formation: Dissolve the free amine oil in Ethanol. Add 2M HCl in Diethyl Ether dropwise until precipitate forms. Filter and dry.[1][2]

-

Validation: 1H NMR should show the isopropyl septet and the 4-position methine proton.[2]

-

In Vitro Screening: Calcium Flux Assay (GPCR Activation)

Objective: Determine if the molecule (or derivative) acts as an agonist at Gq-coupled receptors (e.g., M1 Muscarinic).[1][2]

-

Cell Line: CHO-K1 cells stably expressing M1 receptor + G

15.[1][2] -

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Compound Addition: Add 1-Isopropylpiperidin-4-amine (0.1 nM to 10

M). -

Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: Plot Dose-Response Curve (Sigmoidal variable slope) to calculate

.

Part 4: Visualization of Signaling & Workflow

Diagram 1: Neurological Mechanism & Safety Logic

This diagram illustrates the dual path of the scaffold: the intended receptor interaction versus the safety liability (hERG).

Caption: Structural logic dictating the therapeutic window between cognitive enhancement (M1/Sigma-1) and cardiotoxicity (hERG).

Diagram 2: Experimental Development Workflow

A standardized flow for researchers to validate this scaffold.

Caption: Step-by-step decision tree for synthesizing and validating the neurological activity of the scaffold.

References

-

National Center for Biotechnology Information (2025). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs.[1][2] PubMed.[1][2] Available at: [Link] (Search Term: 4-aminopiperidine cognition)[1][2]

-

Ridley, J.M., et al. (2009). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells.[1][2][3] Archives of Drug Information.[3] Available at: [Link]

-

Drug Hunter (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available at: [Link][1][2]

-

Hrast, M., et al. (2022). Diminishing hERG inhibitory activity of aminopiperidine-naphthyridine linked NBTI antibacterials.[1][2] Bioorganic Chemistry.[1][2][6] Available at: [Link]

Sources

- 1. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diminishing hERG inhibitory activity of aminopiperidine-naphthyridine linked NBTI antibacterials by structural and physicochemical optimizations - PubMed [pubmed.ncbi.nlm.nih.gov]

A De Novo Pharmacological Investigation of 1-Isopropylpiperidin-4-amine dihydrochloride: A Technical Guide

Abstract

1-Isopropylpiperidin-4-amine dihydrochloride is a novel compound with a piperidine scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of clinically significant drugs.[1][2][3] Despite its promising chemical backbone, this compound remains pharmacologically uncharacterized. This technical guide presents a comprehensive, tiered strategy for the de novo pharmacological investigation of 1-Isopropylpiperidin-4-amine dihydrochloride. It is designed for researchers in drug discovery and development, providing a robust framework from initial target screening to lead characterization. This document outlines a logical, field-proven workflow, emphasizing experimental causality and self-validating protocols to ensure scientific rigor. The proposed investigation will systematically elucidate the compound's biological targets, mechanism of action, and potential therapeutic utility.

Introduction: The Rationale for Investigation

The piperidine heterocycle is a cornerstone of modern pharmaceuticals, integral to drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[2][3] Its structural versatility allows for the modulation of critical physicochemical properties such as lipophilicity and hydrogen bonding, which in turn enhances druggability and favorable pharmacokinetic profiles.[3] Notable examples of piperidine-containing drugs include the antipsychotic haloperidol, the opioid analgesic fentanyl, and the stimulant methylphenidate.[4]

1-Isopropylpiperidin-4-amine, as a derivative, holds therapeutic potential.[5] Its structure, featuring a basic amine and an isopropyl group on the piperidine ring, suggests possible interactions with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels, many of which possess binding pockets that accommodate such features.[6] The lack of existing pharmacological data necessitates a systematic, ground-up investigation to unlock its potential. This guide provides the strategic and methodological framework for such an endeavor.

A Tiered Approach to Pharmacological Characterization

A successful screening cascade for a novel compound should be designed to facilitate swift and informed decision-making.[7] The proposed investigation of 1-Isopropylpiperidin-4-amine dihydrochloride is structured in a multi-tiered approach, ensuring a logical progression from broad screening to focused, mechanistic studies.

Caption: Tiered workflow for de novo pharmacological investigation.

Tier 1: Primary Screening and Target Identification

The initial step in characterizing a novel compound is to conduct broad pharmacological screening to identify potential biological targets. This "target fishing" approach casts a wide net across diverse protein families to uncover primary interactions.

Rationale for Broad Panel Screening

Given the prevalence of the piperidine scaffold in CNS-active drugs, a screening panel should prioritize targets implicated in neurotransmission.[3][4] The structural motifs of 1-Isopropylpiperidin-4-amine suggest a high probability of interaction with receptors that recognize small, aminergic ligands, such as dopamine, serotonin, opioid, and sigma receptors.[6][8][9]

Recommended Initial Screening Panel

A commercially available broad screening panel, such as the Eurofins BioPrint® or CEREP ExpresSProfile®, is recommended. These services provide rapid, cost-effective profiling against hundreds of validated targets.

| Target Class | Representative Examples | Rationale |

| GPCRs | Dopamine (D1, D2, D3, D4), Serotonin (5-HT1A, 5-HT2A, 5-HT2C), Opioid (µ, δ, κ), Adrenergic (α1, α2, β1, β2), Muscarinic (M1-M5), Sigma (σ1, σ2) | High prevalence of piperidine ligands.[6][8][9] |

| Ion Channels | Voltage-gated (Na+, K+, Ca2+), Ligand-gated (NMDA, GABA-A) | Many CNS drugs modulate ion channel function.[10] |

| Transporters | DAT, SERT, NET | Key targets for antidepressants and stimulants.[4] |

| Enzymes | MAO-A, MAO-B, AChE, FAAH | Common targets for neurological and psychiatric disorders.[2] |

Experimental Protocol: Radioligand Binding Assay (Primary Screen)

Radioligand binding assays are a robust and high-throughput method for initial screening, measuring the ability of a test compound to displace a radiolabeled ligand from its target.

-

Preparation of Target Membranes: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or native tissues.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (1-Isopropylpiperidin-4-amine dihydrochloride) at a fixed concentration (typically 1-10 µM).

-

Radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd.

-

Target membranes.

-

-

Incubation: Incubate plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination: Rapidly filter the assay mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to control wells. A significant inhibition (typically >50%) flags a "hit."

Tier 2: In Vitro Functional Characterization

Following hit identification, the next crucial step is to validate these interactions and determine the functional consequence of compound binding. This phase aims to establish the compound's potency and efficacy, moving from simple binding to understanding its biological effect.

Caption: Workflow for Tier 2 in vitro characterization.

Affinity and Potency Determination

Once a primary hit is confirmed, concentration-response curves are generated to quantify the compound's affinity (Ki) and functional potency (EC50/IC50).

Protocol: Competition Binding Assay (Ki Determination)

This protocol is an extension of the primary screening assay.

-

Assay Setup: Prepare assay plates as described in section 3.3.

-

Concentration Gradient: Instead of a single concentration, add 1-Isopropylpiperidin-4-amine dihydrochloride across a range of concentrations (e.g., 10-point, half-log dilutions from 100 µM to 1 nM).

-

Incubation, Termination, and Quantification: Proceed as in the primary screen.

-

Data Analysis: Plot the percent inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that inhibits 50% of specific binding). Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Functional Assays: Elucidating Mechanism of Action

Functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator. The choice of assay depends on the target class.

Example Protocol: cAMP Assay for a Gαs/Gαi-coupled GPCR

This assay measures the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Cell Culture: Plate recombinant cells expressing the target GPCR (e.g., HEK293 cells) in a 96-well plate and grow to confluence.

-

Compound Treatment:

-

Agonist Mode: Treat cells with increasing concentrations of 1-Isopropylpiperidin-4-amine dihydrochloride.

-

Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound, then stimulate with a known agonist at its EC80 concentration.

-

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE assay).

-

Data Analysis:

-

Agonist: Plot cAMP levels against log concentration to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist: Plot the inhibition of the agonist response against log concentration to determine the IC50.

-

Tier 3: Selectivity and Early Safety Profiling

A promising lead compound must demonstrate selectivity for its intended target over other related proteins to minimize the risk of off-target effects. Early assessment of safety liabilities is also critical.[11]

Selectivity Profiling

The compound should be tested in binding and functional assays against a panel of receptors closely related to the primary target. For example, if the primary target is the dopamine D2 receptor, selectivity should be assessed against other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptors, and adrenergic receptors.

| Parameter | Definition | Importance |

| Potency (EC50/IC50) | Concentration for 50% of maximal effect. | Defines on-target activity. |

| Affinity (Ki) | Equilibrium dissociation constant. | Measures binding strength. |

| Selectivity Ratio | Ki (off-target) / Ki (on-target) | A higher ratio (>10-100 fold) is desirable. |

Early Safety and ADME-Tox Assessment

In vitro assays can predict potential liabilities early in the drug discovery process.[11]

-

hERG Channel Inhibition: The hERG potassium channel is a critical anti-target due to the risk of cardiac arrhythmia. An automated patch-clamp or binding assay should be performed to assess inhibition.

-

Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP enzymes (e.g., 3A4, 2D6, 2C9) can lead to drug-drug interactions. Fluorometric or LC-MS/MS-based assays are standard.

-

Hepatotoxicity: Assays using primary hepatocytes or cell lines like HepG2 can provide an early indication of potential liver toxicity.

-

Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, which influences the free concentration available to act on the target.

-

Metabolic Stability: Incubation with liver microsomes or S9 fractions helps predict the rate of metabolic clearance.

Conclusion and Future Directions

This guide provides a foundational, three-tiered framework for the comprehensive pharmacological investigation of 1-Isopropylpiperidin-4-amine dihydrochloride. By systematically progressing through broad screening, functional characterization, and selectivity profiling, researchers can efficiently and rigorously elucidate the compound's mechanism of action and assess its therapeutic potential. The data generated from this workflow will establish a self-validating pharmacological profile, providing the necessary foundation for subsequent lead optimization and preclinical development. This structured approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the path from a novel chemical entity to a potential therapeutic agent.

References

- IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

-

Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

-

IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed. (2020, October 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

PubMed. (2008, October). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Retrieved from [Link]

-

FDA. (n.d.). De Novo Classification Request. Retrieved from [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

-

Rimsys. (2021, December 23). De Novo classification process: a beginner's guide. Retrieved from [Link]

-

iChemical. (n.d.). 1-Isopropylpiperidin-4-amine, CAS No. 127285-08-9. Retrieved from [Link]

-

Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

The FDA Group. (n.d.). The FDA De Novo Classification Process. Retrieved from [Link]

-

ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

Federal Register. (2021, October 5). Medical Device De Novo Classification Process. Retrieved from [Link]

-

Digital Medicine Society (DiMe). (n.d.). De Novo Preparation Guide. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylpiperidin-1-amine. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 7. international-biopharma.com [international-biopharma.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phencyclidine - Wikipedia [en.wikipedia.org]

- 11. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

Application Note: Reductive Amination Protocols for 1-Isopropylpiperidin-4-amine Dihydrochloride

Abstract & Chemical Context

1-Isopropylpiperidin-4-amine (CAS: 127285-08-9) is a critical pharmacophore in medicinal chemistry, particularly for GPCR ligands (e.g., CCR2/CCR5 antagonists) and muscarinic receptor modulators. The bulky isopropyl group at the N1 position provides lipophilicity and metabolic stability, while the C4-primary amine serves as the reactive handle for diversification.

This building block is frequently supplied as the dihydrochloride salt (.2HCl) to ensure shelf stability and prevent oxidation. However, the salt form presents two specific challenges for reductive amination:

-

Nucleophilicity: The ammonium species (

) is non-nucleophilic and cannot attack the carbonyl carbon. -

Solubility: The dihydrochloride salt is highly polar and insoluble in standard reductive amination solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

This guide details two protocols to overcome these barriers: the In-Situ Neutralization Method (STAB) and the Methanol-Cyanoborohydride Method .

Critical Reaction Parameters

Success relies on balancing three competing factors: Solubility , Acidity (pH) , and Reducing Power .

| Parameter | Challenge | Optimization Strategy |

| Stoichiometry | The .2HCl salt contains 2 equivalents of acid.[1][2] | You must add exactly 2.0–2.2 equivalents of a tertiary base (DIPEA or TEA) to liberate the reactive free amine. |

| Solvent Choice | Salt is insoluble in DCM/DCE; Free base is soluble. | Method A: Suspend salt in DCM; add base to dissolve. Method B: Use MeOH (salt is soluble) but requires a different reducing agent. |

| Reducing Agent | STAB (Sodium Triacetoxyborohydride) is acid-tolerant but reacts with MeOH.[3] | Use STAB only in aprotic solvents (DCM/DCE/THF). Use NaCNBH |

| Water Content | Water hydrolyzes imines back to ketones. | Use anhydrous solvents and potentially molecular sieves (4Å) if the substrate is sterically hindered. |

Mechanistic Workflow

The following diagram illustrates the chemical pathway, highlighting the critical neutralization step required before imine formation can occur.

Figure 1: Mechanistic pathway transforming the inert dihydrochloride salt into the reactive free amine for reductive coupling.

Protocol A: The "Standard" STAB Method (DCM/DCE)

Recommended for: Aldehydes and reactive ketones. Advantages: Avoids toxic cyanides; cleaner reaction profile; facile workup.

Materials

-

Amine: 1-Isopropylpiperidin-4-amine dihydrochloride (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.0 – 1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 – 2.2 equiv) -

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

Step-by-Step Procedure

-

Suspension: In a dry round-bottom flask under Nitrogen/Argon, suspend the amine dihydrochloride salt (1.0 equiv) in DCE or DCM (concentration ~0.1 M to 0.2 M).

-

Note: The salt will likely not dissolve initially. This is normal.

-

-

Neutralization (The "Clearing" Step): Add DIPEA (2.0 equiv) dropwise while stirring.

-

Observation: The suspension should clarify (become homogeneous) within 5–15 minutes as the free base is liberated and dissolves in the organic solvent.

-

-

Imine Formation: Add the Aldehyde/Ketone (1.0–1.2 equiv).

-